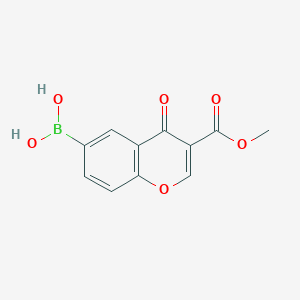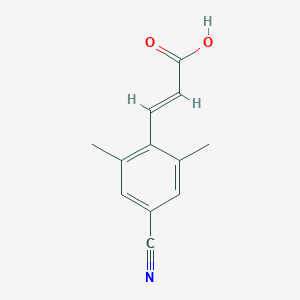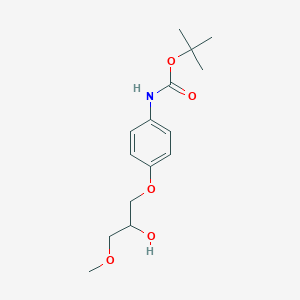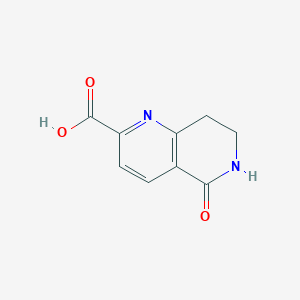![molecular formula C14H17F2N3 B11756983 [(2,3-difluorophenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756983.png)
[(2,3-difluorophenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2,3-difluorophenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine is an organic compound that features a combination of a difluorophenyl group and a propyl-pyrazolyl group connected via a methylamine linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2,3-difluorophenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine typically involves a multi-step process:
Formation of the 2,3-difluorophenylmethyl intermediate: This can be achieved by reacting 2,3-difluorobenzyl chloride with a suitable nucleophile, such as sodium azide, followed by reduction to obtain the 2,3-difluorophenylmethyl amine.
Synthesis of the 1-propyl-1H-pyrazol-4-ylmethyl intermediate: This involves the alkylation of 1H-pyrazole with 1-bromopropane to yield 1-propyl-1H-pyrazole, which is then further functionalized to introduce a methyl group.
Coupling reaction: The final step involves coupling the two intermediates using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
[(2,3-difluorophenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of difluorophenyl ketones or carboxylic acids.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of azido derivatives or other substituted products.
科学研究应用
[(2,3-difluorophenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of [(2,3-difluorophenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group may enhance binding affinity through hydrophobic interactions, while the pyrazolyl group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
相似化合物的比较
[(2,3-difluorophenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine can be compared with similar compounds such as:
[(2,3-difluorophenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine: Similar structure but with a methyl group instead of a propyl group, which may affect its binding properties and biological activity.
[(2,3-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine: Contains an ethyl group, leading to differences in hydrophobicity and steric effects.
[(2,3-difluorophenyl)methyl][(1-butyl-1H-pyrazol-4-yl)methyl]amine: The butyl group introduces more steric hindrance, potentially altering its interaction with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which can provide a balance of hydrophobic and hydrophilic interactions, making it a versatile compound for various applications.
属性
分子式 |
C14H17F2N3 |
|---|---|
分子量 |
265.30 g/mol |
IUPAC 名称 |
1-(2,3-difluorophenyl)-N-[(1-propylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C14H17F2N3/c1-2-6-19-10-11(8-18-19)7-17-9-12-4-3-5-13(15)14(12)16/h3-5,8,10,17H,2,6-7,9H2,1H3 |
InChI 键 |
XTYXVYPEKLKWPS-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C=C(C=N1)CNCC2=C(C(=CC=C2)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


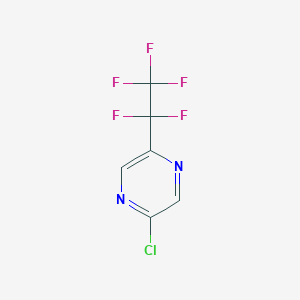
![[(2,3-difluorophenyl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756913.png)
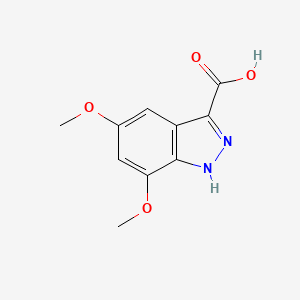

![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11756932.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11756934.png)
![2-[1-(4-Bromophenyl)cyclopropyl]ethan-1-amine](/img/structure/B11756944.png)
